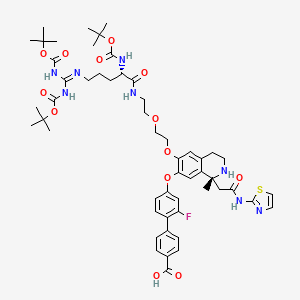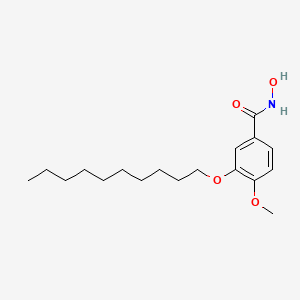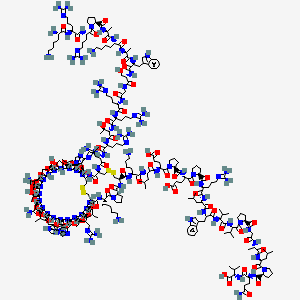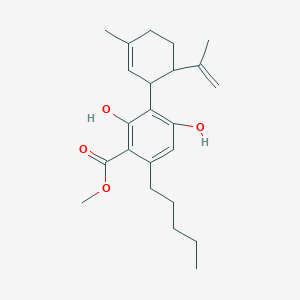![molecular formula C51H62N12O7 B10819457 (4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 1, identified by the PubMed ID 31774287, is a synthetic organic compound that binds to the scavenger receptor CD36. This peptide modulates the activity of CD36, influencing nitric oxide production and cholesterol efflux
準備方法
Synthetic Routes and Reaction Conditions
Peptide synthesis typically involves the condensation reaction of the carboxyl group of one amino acid with the amino group of another. This process often requires protecting groups to prevent side reactions. The most common method for peptide synthesis is solid-phase peptide synthesis (SPPS), which allows for the rapid assembly of peptide chains through successive reactions of amino acid derivatives on a solid support .
Industrial Production Methods
Industrial production of peptides often employs automated SPPS, which enhances efficiency and scalability. This method involves the use of polymeric resin beads functionalized with reactive groups that link to the nascent peptide chain. Excess reagents and side products are removed by washing and filtration, making the process highly efficient .
化学反応の分析
Types of Reactions
Peptide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in peptide synthesis include:
Coupling Reagents: Such as HBTU, HATU, or DIC, which facilitate the formation of peptide bonds.
Protecting Groups: Such as Boc (acid-labile) or Fmoc (base-labile), which protect amino acid side chains during synthesis.
Major Products
The major products formed from these reactions are peptides with specific sequences and structures, tailored for various applications in research and industry.
科学的研究の応用
Peptide 1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Peptide 1 exerts its effects by binding to the scavenger receptor CD36. This binding modulates the activity of CD36, leading to changes in nitric oxide production and cholesterol efflux. The molecular targets involved include the CD36 receptor and associated signaling pathways that regulate lipid metabolism and immune responses .
類似化合物との比較
Peptide 1 can be compared with other peptides that bind to CD36 or modulate similar pathways. Some similar compounds include:
Glucagon-like peptide-1 (GLP-1): A hormone that regulates insulin secretion and glucose metabolism.
Peptide 1 is unique in its specific binding to CD36 and its modulation of nitric oxide production and cholesterol efflux, distinguishing it from other peptides with broader or different targets .
特性
分子式 |
C51H62N12O7 |
|---|---|
分子量 |
955.1 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide |
InChI |
InChI=1S/C51H62N12O7/c1-4-23-62-24-13-12-22-41(45(53)64)57-49(68)42(27-34-16-6-5-7-17-34)59-50(69)43(28-35-30-54-39-20-10-8-18-37(35)39)58-47(66)33(3)56-48(67)44(29-36-31-55-40-21-11-9-19-38(36)40)60-51(70)63(26-15-14-25-62)61-46(65)32(2)52/h4-11,16-21,30-33,41-44,54-55H,1,12-13,22-29,52H2,2-3H3,(H2,53,64)(H,56,67)(H,57,68)(H,58,66)(H,59,69)(H,60,70)(H,61,65)/t32-,33-,41-,42+,43-,44+/m0/s1 |
InChIキー |
OBMZMSLWNNWEJA-XNCRXQDQSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CCCCN(CC#CCN(C(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCN(CC#CCN(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)


![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)



![2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
![4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)